molecular formula C7H13NO2 B3391873 {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol CAS No. 2408968-46-5

{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Cat. No.: B3391873
CAS No.: 2408968-46-5
M. Wt: 143.18 g/mol
InChI Key: NQIVGQVXNLCRIJ-UHFFFAOYSA-N
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Description

{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol It is characterized by a spirocyclic structure containing an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities under controlled conditions. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides.

Scientific Research Applications

Chemistry: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure is of interest for developing new therapeutic agents with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction .

Comparison with Similar Compounds

  • {7-oxa-4-azaspiro[2.5]octane-6-methanol}
  • {7-oxa-4-azaspiro[2.5]octane-6-yl}methanol

Comparison: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

7-oxa-4-azaspiro[2.5]octan-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-4-6-3-8-7(1-2-7)5-10-6/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIVGQVXNLCRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC(CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408968-46-5
Record name {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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